![molecular formula C15H14F3NO2 B3074179 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1019473-40-5](/img/structure/B3074179.png)

2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol

描述

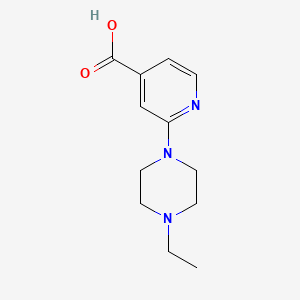

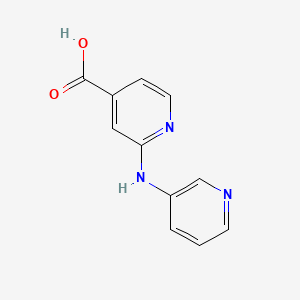

2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol is a biochemical compound used for proteomics research . It has a molecular formula of C15H14F3NO2 and a molecular weight of 297.27 .

Synthesis Analysis

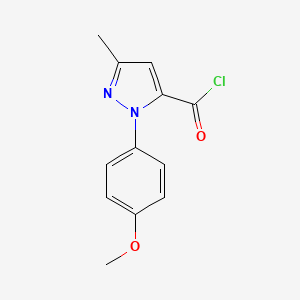

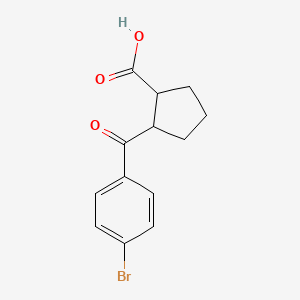

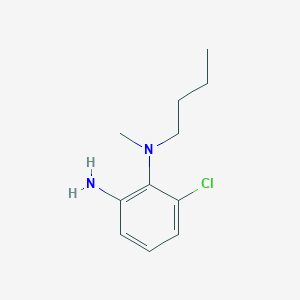

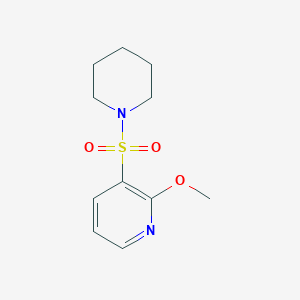

The synthesis of compounds like 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol is characterized by the presence of a fluorine atom and a carbon-containing structure . The trifluoromethyl group (TFMP) in its structure contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol are characterized by its molecular weight of 297.27 and its molecular formula of C15H14F3NO2 . The presence of a fluorine atom and a carbon-containing structure in its molecular structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用

Proteomics Research

This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used to study protein interactions, modifications, and localization.

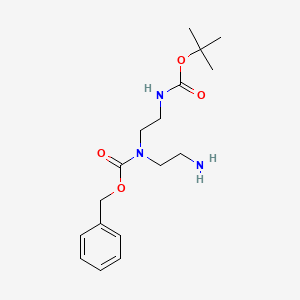

Synthesis of Schiff Bases

The compound is synthesized via the Schiff bases reduction route . Schiff bases are compounds that contain a functional group with the structure R2C=NR’. They are often used as ligands in coordination chemistry and as catalysts in organic synthesis.

Crystal Structure Analysis

The crystal structures of this compound have been reported . Understanding the crystal structure of a compound is crucial for predicting its physical and chemical properties. This information can be used in the design of new materials and drugs.

Spectroscopic Studies

The compound has been studied using spectroscopic methods . Spectroscopy is a technique used to study the interaction of matter with electromagnetic radiation. It can provide information about the structure and dynamics of molecules.

Synthesis of Azo Dyes

The compound is an important starting material for the synthesis of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure. They are widely used in the textile industry.

Synthesis of Dithiocarbamate

The compound is also used in the synthesis of dithiocarbamates . Dithiocarbamates are a class of organosulfur compounds that are used as pesticides and rubber accelerators.

Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compound has been used as an intermediate in the investigation of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV . NNRTIs are a type of antiretroviral drug used to treat HIV.

Corrosion Prevention

While not directly related to the exact compound, related compounds such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine have been used as organic inhibitors for corrosion prevention . This suggests potential applications of the compound in materials science and engineering.

未来方向

The future directions for the use of 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol and similar compounds are likely to be influenced by the increasing demand for trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries . The unique physical–chemical properties of these compounds make them key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

作用机制

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pk_a of certain structures, thereby facilitating key hydrogen bonding interactions with proteins .

Biochemical Pathways

Compounds with a trifluoromethyl group are often used in the development of agrochemical and pharmaceutical compounds, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

The presence of a trifluoromethyl group and a pyridine in its structure may influence its pharmacokinetic properties .

Result of Action

The presence of a trifluoromethyl group has been associated with improved drug potency .

Action Environment

The synthesis of trifluoromethyl-containing compounds can be influenced by various factors, including the identity of the desired target compound .

属性

IUPAC Name |

2-methoxy-6-[[4-(trifluoromethyl)anilino]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-21-13-4-2-3-10(14(13)20)9-19-12-7-5-11(6-8-12)15(16,17)18/h2-8,19-20H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMZEXYHUHIUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B3074108.png)

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)

![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)

![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine](/img/structure/B3074170.png)

![2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074171.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074187.png)

![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074192.png)